molecular formula C17H24O10 B3029327 Sargentol CAS No. 623928-18-7

Sargentol

Cat. No.: B3029327
CAS No.: 623928-18-7
M. Wt: 388.4 g/mol
InChI Key: WNRIBPSKHRJWFY-UHFFFAOYSA-N
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Description

Sargentol (CAS: 623928-18-7) is a phenylpropanoid glycoside with the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of 388.36 g/mol . It is primarily isolated from the stems and fruits of Sargentodoxa cuneata, a plant widely used in traditional Chinese medicine for treating rheumatic arthritis, dysmenorrhea, and inflammatory conditions . Structurally, this compound belongs to the cinnamoyltyramine alkylamide family, characterized by a glycosylated phenolic core linked to a tyramine moiety . Its isolation from the water-soluble fraction of S.

Pharmacologically, this compound exhibits neuroprotective, anti-inflammatory, and antioxidant activities. For instance, it protects PC12 cells from oxidative stress induced by H₂O₂ by reducing intracellular ROS levels by approximately 30–40% at 10 μmol/L . Its neuroprotective effects are further supported by molecular docking studies, which highlight its strong binding affinity to Toll-like receptor 2 (TLR2) and inducible nitric oxide synthase (iNOS) .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-23-8-3-7(15-11(6-19)25-15)4-9(24-2)16(8)27-17-14(22)13(21)12(20)10(5-18)26-17/h3-4,10-15,17-22H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIBPSKHRJWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(O3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sargentol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions of this compound are less documented, but it can potentially undergo reduction under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common reagents and conditions used in these reactions include hydrogen peroxide, sodium azide, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Mechanistic Insights :

  • Both compounds target JNK-3 and iNOS, critical mediators of inflammation and oxidative stress. However, syringin shows stronger binding to JNK-3 (-8.3 vs.
  • This compound uniquely interacts with N-methyl-D-aspartate receptor-2A (NR2A) , implicating its role in glutamate signaling and neuroinflammation .

Hydroxytyrosol

Hydroxytyrosol, a simple phenolic compound, shares antioxidant properties with this compound but lacks glycosylation.

Property This compound Hydroxytyrosol
Antioxidant Activity Reduces ROS by 30–40% in PC12 cells MIC of 2 µg/mL against S. aureus
Structural Complexity Glycosylated phenylpropanoid Non-glycosylated phenolic acid
Bioavailability Moderate (polar glycoside) High (low molecular weight)

Functional Differences :

  • Hydroxytyrosol exhibits superior antimicrobial activity, while this compound’s glycosylation enhances solubility and target specificity in neurological models .

Rutin (AP9)

Rutin, a flavonoid glycoside, is functionally comparable but structurally distinct.

Property This compound Rutin
Anti-obesity Effects Reduces body weight by 47.2% (100 mg/kg) No direct anti-obesity data
Primary Mechanisms TLR2/iNOS inhibition α-Glucosidase inhibition

Key Contrast :

Research Findings and Data Tables

Table 1: Molecular Docking Profiles of this compound and Analogues

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Biological Implication
This compound JNK-3 (6EQ9) -7.9 Anti-inflammatory
This compound iNOS (2Y37) -7.7 Antioxidant/anti-inflammatory
Syringin JNK-3 (6EQ9) -8.3 Anti-inflammatory
Syringin 3L8P -7.4 Uncharacterized

Table 2: Neuroprotective Efficacy in PC12 Cells

Compound Stress Inducer Protection (%) ROS Reduction
This compound H₂O₂ 60–70% (10 μmol/L) 30–40%
This compound Rotenone 20–30% (10 μmol/L) Not significant

Biological Activity

Sargentol, a phenylpropanoid compound isolated from the fruits of Syringa vulgaris, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Isolation

This compound is derived from the Syringa vulgaris plant, commonly known as lilac. Its chemical structure is characterized by a phenylpropanoid backbone, which is known for various biological activities. The compound can be extracted through methods such as solvent extraction and chromatographic techniques.

Pharmacological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following table summarizes key pharmacological effects reported in various studies:

Activity Description References
Antioxidant Scavenges free radicals and enhances antioxidant enzyme activity.
Anti-inflammatory Inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reduces NF-κB activation.
Antitumor Demonstrates cytotoxic effects on cancer cell lines (e.g., HeLa, MCF-7) and inhibits tumor growth.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.
Cardioprotective Reduces platelet aggregation and improves vascular health.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. This action is crucial for protecting tissues from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Pathway : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and preventing the activation of the NF-κB signaling pathway. This results in decreased inflammation in various models .
  • Antitumor Activity : this compound induces apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins, leading to cell cycle arrest at the G0/G1 phase . In vivo studies have shown significant tumor inhibition rates in animal models treated with this compound .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : A study investigated the effects of this compound on human cervical cancer cells (HeLa) and breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .
  • Inflammatory Models : In a murine model of inflammation, this compound was shown to significantly reduce levels of inflammatory markers and improve overall tissue health by modulating immune responses .
  • Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, highlighting its potential application in neurodegenerative diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sargentol
Reactant of Route 2
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